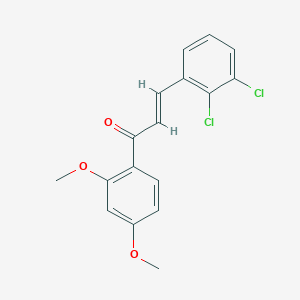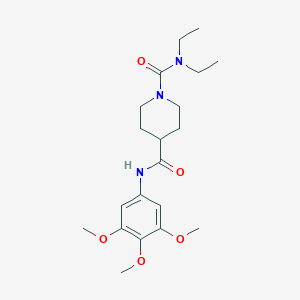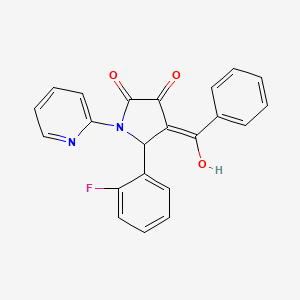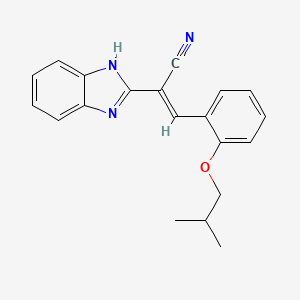
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPM belongs to the class of chalcones, which are naturally occurring compounds found in various plants and have been shown to possess a wide range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it has been proposed that 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is relatively easy to synthesize, which makes it a cost-effective compound to use in research studies. However, one limitation of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one. One potential area of research is the development of novel 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in human clinical trials.
Métodos De Síntesis
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one can be synthesized through a simple and efficient method using a two-step reaction process. The first step involves the condensation of 2,4-dimethoxyacetophenone and 2,3-dichlorobenzaldehyde in the presence of a base catalyst to form the intermediate chalcone. The second step involves the oxidation of the intermediate chalcone using an oxidizing agent such as hydrogen peroxide to yield 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one.
Aplicaciones Científicas De Investigación
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. These properties make 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one a promising candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-12-7-8-13(16(10-12)22-2)15(20)9-6-11-4-3-5-14(18)17(11)19/h3-10H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCYUGQCAYBWDH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)

![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)

![5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)


![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)